Tasisulam

Descripción general

Descripción

Tasisulam es un agente antitumoral de molécula pequeña con un novedoso mecanismo de acción. Actualmente se está investigando su potencial para tratar varios tipos de cáncer humanos, incluyendo melanoma, cáncer de pulmón de células no pequeñas y cáncer de ovario . This compound induce la apoptosis a través de la vía intrínseca, lo que resulta en la liberación de citocromo c y la muerte celular dependiente de caspasas .

Aplicaciones Científicas De Investigación

Tasisulam tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar varias reacciones químicas y mecanismos . En biología, se utiliza para investigar las vías moleculares involucradas en la apoptosis y la regulación del ciclo celular . En medicina, se está estudiando this compound por su potencial como agente anticancerígeno, con resultados prometedores en ensayos preclínicos y clínicos . En la industria, this compound se utiliza en el desarrollo de nuevos agentes terapéuticos y como herramienta para el descubrimiento de fármacos .

Mecanismo De Acción

Tasisulam ejerce sus efectos induciendo la apoptosis a través de la vía intrínseca . Provoca la liberación de citocromo c de las mitocondrias, que a su vez activa las caspasas y da como resultado la muerte celular . This compound también inhibe la progresión mitótica e induce la normalización vascular, lo que lo convierte en un agente antitumoral único . Los objetivos moleculares y las vías involucradas incluyen la vía mitocondrial y varios reguladores del ciclo celular .

Análisis Bioquímico

Biochemical Properties

Tasisulam interacts with various biomolecules, leading to biochemical reactions that result in apoptosis via the intrinsic pathway . This results in cytochrome c release and caspase-dependent cell death .

Cellular Effects

This compound influences cell function by increasing the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting mitotic progression and inducing vascular normalization . It does not block acute growth factor receptor signaling or induce apoptosis in primary endothelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects change over time. It has been observed to cause reversible, non G2-M-dependent growth arrest in primary endothelial cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, it has been observed to cause dose-limiting toxicity .

Metabolic Pathways

It is known that this compound has a long terminal half-life, likely because of its high-affinity albumin binding .

Transport and Distribution

Its high-affinity albumin binding suggests that it may be transported and distributed via albumin .

Subcellular Localization

Given its role in inducing apoptosis and blocking growth factor-induced endothelial cell cord formation, it is likely that this compound localizes to areas of the cell involved in these processes .

Métodos De Preparación

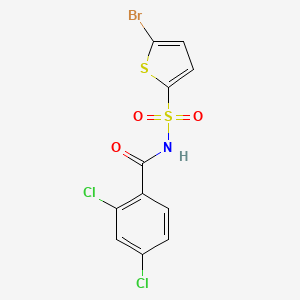

Tasisulam se sintetiza mediante una serie de reacciones químicas que involucran benzamida, N-[(5-bromo-2-tienil)sulfonil]-2,4-dicloro-, sal sódica . La ruta sintética implica el uso de varios reactivos y condiciones para lograr el producto deseado. Los métodos de producción industrial suelen implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tasisulam experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

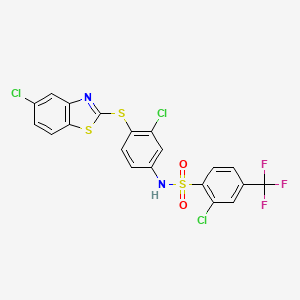

Comparación Con Compuestos Similares

Tasisulam es único en comparación con otros compuestos similares debido a su mecanismo de acción de doble faceta que involucra catástrofe mitótica y antiangiogénesis . Compuestos similares incluyen sunitinib, que bloquea la angiogénesis impulsada por VEGF a nivel de la quinasa receptora, y otros agentes antineoplásicos que se dirigen a diferentes vías moleculares . La capacidad de this compound para inducir la normalización vascular y su mecanismo de acción distinto lo diferencian de las quimioterapias convencionales .

Propiedades

IUPAC Name |

N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NO3S2/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWONFUQGBVOKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199869 | |

| Record name | Tasisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519055-62-0 | |

| Record name | Tasisulam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tasisulam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tasisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASISULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC4W9MSLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

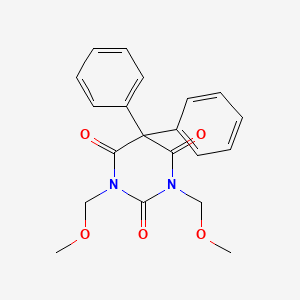

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)